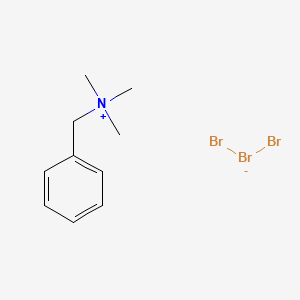

Benzyltrimethylammonium tribromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyltrimethylammonium tribromide is a chemical compound with the molecular formula C10H16Br3N . It is known for its role as a brominating agent and mild oxidizing agent in various chemical reactions. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite in the presence of hydrogen bromide. The reaction is typically carried out in a mixed solvent of water and dichloromethane under ice bath cooling .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, ensuring the reaction conditions are optimized for large-scale production. The product is then purified through recrystallization using a solvent mixture of dichloromethane and ether .

Analyse Des Réactions Chimiques

Oxidation of Aliphatic Aldehydes

Benzyltrimethylammonium tribromide (BTMAB) oxidizes aliphatic aldehydes to carboxylic acids in aqueous acetic acid. The reaction follows Michaelis-Menten kinetics , involving:

-

Formation of a hydrated aldehyde intermediate (RCH(OH)₂).

-

Complexation with BTMAB.

Key Data:

| Substrate | Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acetaldehyde | 298 | 3.2 × 10⁻⁴ | 45.8 |

| Propionaldehyde | 308 | 5.6 × 10⁻⁴ | 42.1 |

The rate law is expressed as:

Rate=1+Kex[Aldehyde]kexKex[Aldehyde][BTMAB]

where Kex is the equilibrium constant for complex formation .

Oxidation of Substituted Benzyl Alcohols

BTMAB oxidizes substituted benzyl alcohols to benzaldehydes via α-C–H and O–H bond cleavage . Reactivity correlates with Hammett substituent constants (ρ = -0.82), indicating electron-donating groups accelerate the reaction .

Example:

| Substrate | Relative Rate (vs. Benzyl Alcohol) |

|---|---|

| 4-Methoxybenzyl alcohol | 2.4 |

| 4-Nitrobenzyl alcohol | 0.6 |

The reaction proceeds through a tribromide ion (Br3−) as the active oxidizing species .

Bromination of Alkenes

BTMAB brominates alkenes in aprotic solvents (e.g., dichloromethane) to yield vicinal dibromides with high regioselectivity .

Conditions:

-

Solvent: CH₂Cl₂

-

Temperature: 0–25°C

-

Yield: 85–95%

Example:

Styrene+BTMAB→1,2-Dibromoethylbenzene(94% yield)[6]

Oxidation of Sulfides to Sulfoxides

BTMAB converts sulfides to sulfoxides under mild conditions :

Example:

Ph-S-Ph+BTMAB→Ph-S(O)-Ph(89% yield)

Conditions:

-

Solvent: Acetic acid/water (1:1)

-

Temperature: 25°C

Bromination of Aromatic Rings

In pharmaceutical synthesis, BTMAB selectively brominates aromatic rings. For example, it facilitates the synthesis of 2-aminobenzothiazoles from aryl thioureas :

Reaction Pathway:

-

Bromination of thiourea.

-

Cyclization to 2-aminobenzothiazole.

Oxidation of Diols and Alcohols

Example:

1,2-Ethanediol→Glycolic Acid(82% yield)

Applications De Recherche Scientifique

Organic Synthesis

Bromination Agent

Benzyltrimethylammonium tribromide serves as an effective brominating agent, enabling the introduction of bromine into organic molecules. This is crucial for synthesizing pharmaceuticals and agrochemicals. For instance, it has been successfully utilized for the bromination of alkenes and related compounds, yielding 1,2-dibromo adducts with high efficiency in both aprotic and protic solvents .

Case Study: Bromination of Alkenes

In a study conducted by Kakinami et al., various alkenes were treated with this compound in dichloromethane and methanol, resulting in regioselective dibromination. The reaction conditions and yields are summarized in the following table:

| Alkene | Solvent | Yield (%) | Product Structure |

|---|---|---|---|

| E-Stilbene | Dichloromethane | 85 | Meso-dibromide |

| Cinnamic Acid | Methanol | 78 | Erythro-dibromide |

| Cyclohexene | Chloroform | 90 | 1,2-Dibromocyclohexane |

Phase Transfer Catalysis

This compound acts as a phase-transfer catalyst, enhancing the efficiency of reactions between organic and inorganic compounds. This property is particularly valuable in the synthesis of fine chemicals where the reactants are often immiscible.

Application Example

In the synthesis of various organic compounds, this compound has been shown to significantly increase reaction rates and yields compared to traditional methods .

Biological Research

The compound has found applications in biological research, particularly in studies related to cell signaling and receptor interactions. Its ability to facilitate the introduction of bromine into biomolecules aids researchers in understanding cellular mechanisms and developing therapeutic strategies.

Case Study: Cell Signaling

Research indicates that this compound can influence signaling pathways by modifying receptor proteins through bromination, thus providing insights into therapeutic targets for drug development .

Polymer Chemistry

In polymer chemistry, this compound is utilized for modifying polymers to enhance their properties for various applications including coatings and adhesives.

Modification Example

Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Analytical Chemistry

The compound is also employed in analytical methods for detecting and quantifying substances due to its ability to form stable complexes with various analytes.

Analytical Application

this compound has been used effectively in titrimetric analyses where it facilitates the quantification of halides in samples .

Mécanisme D'action

The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex during the oxidation of aliphatic aldehydes. This complex subsequently decomposes in the rate-determining step to form the corresponding carboxylic acid . The tribromide ion is postulated to be the reactive oxidizing species in these reactions .

Comparaison Avec Des Composés Similaires

- Tetrabutylammonium tribromide

- Benzyltriethylammonium tribromide

- Tetramethylammonium tribromide

Comparison: Benzyltrimethylammonium tribromide is unique due to its specific molecular structure, which provides it with distinct reactivity and selectivity in bromination and oxidation reactions. Compared to tetrabutylammonium tribromide, it has a greater brominating potential . Its smaller size compared to benzyltriethylammonium tribromide allows for more efficient reactions in certain contexts .

Propriétés

InChI |

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQESKQAHRXOSMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111865-47-5 |

Source

|

| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.